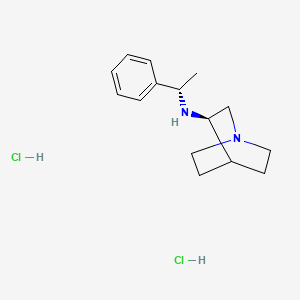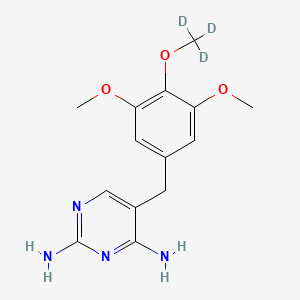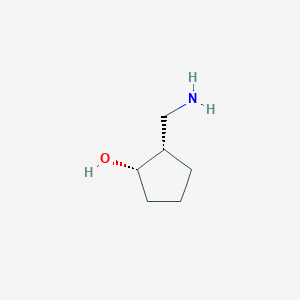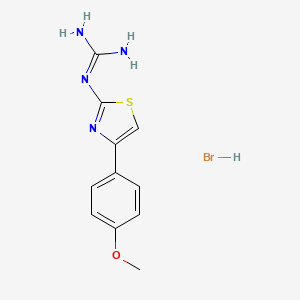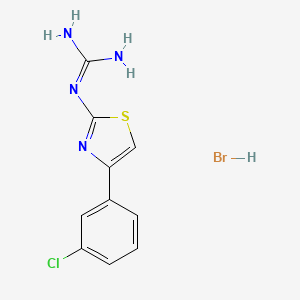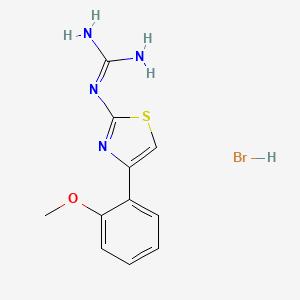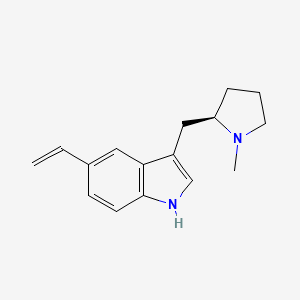
(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-vinyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole is a chiral compound featuring a vinyl group and a pyrrolidine ring attached to an indole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available indole or synthesized via Fischer indole synthesis.
Pyrrolidine Attachment: The N-methylpyrrolidine moiety is introduced via a nucleophilic substitution reaction, where the indole derivative is reacted with N-methylpyrrolidine under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for the Heck reaction and automated systems for the nucleophilic substitution step. Additionally, the use of greener solvents and catalysts may be explored to enhance the sustainability of the process.
化学反应分析
Types of Reactions
®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The indole nitrogen can undergo alkylation or acylation reactions with alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)
Major Products
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted indole
Substitution: N-alkylated or N-acylated indole derivatives
科学研究应用
®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving indole derivatives, such as enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of ®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins. The vinyl and pyrrolidine groups can further modulate the binding affinity and specificity, leading to various biological effects.
相似化合物的比较
Similar Compounds
Indole: The parent compound, which lacks the vinyl and pyrrolidine groups.
N-methylpyrrolidine: A simpler compound with only the pyrrolidine ring.
5-vinylindole: An indole derivative with only the vinyl group.
Uniqueness
®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole is unique due to the combination of the vinyl and pyrrolidine groups attached to the indole core. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs. The chiral nature of the compound also adds to its uniqueness, as it can exhibit enantioselective interactions with biological targets.
属性
CAS 编号 |
209682-80-4 |
|---|---|
分子式 |
C₁₆H₂₀N₂ |
分子量 |
240.34 |
同义词 |
5-Ethenyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


